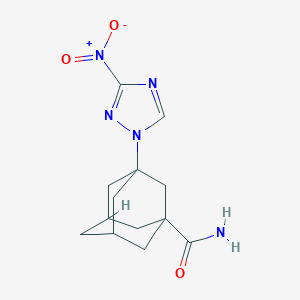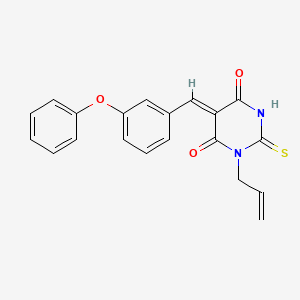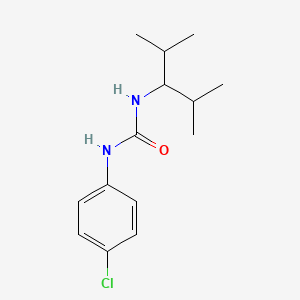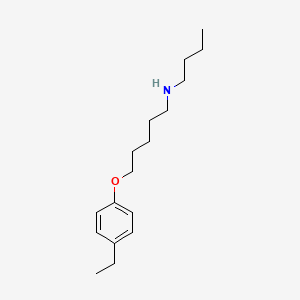![molecular formula C22H26N2O4S B5216640 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate](/img/structure/B5216640.png)
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate is a chemical compound that is commonly used in scientific research. This compound is a derivative of methionine and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate involves the formation of a covalent bond between two amino acids in a protein. This cross-linking occurs between the amino group of lysine or the N-terminus of a protein and the carboxyl group of aspartic acid or glutamic acid. This covalent bond stabilizes the protein-protein interaction and allows for the identification of protein-protein interactions.
Biochemical and Physiological Effects
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of the proteasome, a protein complex that is responsible for the degradation of proteins. This inhibition of the proteasome can lead to the accumulation of misfolded or damaged proteins, which can result in cell death. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate in lab experiments is its specificity for lysine and aspartic acid or glutamic acid residues. This specificity allows for the identification of protein-protein interactions with high accuracy. However, one of the limitations of using this compound is its potential toxicity to cells. The cross-linking of proteins can lead to the formation of protein aggregates, which can be toxic to cells.
将来の方向性
There are several future directions for the use of 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate in scientific research. One direction is the development of new cross-linking reagents with improved specificity and reduced toxicity. Another direction is the use of this compound to study protein-protein interactions in vivo, rather than just in vitro. Additionally, this compound could be used to study the conformational changes in proteins that occur during disease progression, such as in Alzheimer's disease.
合成法
The synthesis of 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate involves the reaction of N-benzoylmethionine with 1-phenylethylamine in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in anhydrous dimethylformamide (DMF) at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain pure 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate.
科学的研究の応用
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate is commonly used in scientific research as a tool to study protein-protein interactions. It is used as a cross-linker to covalently link two proteins together, allowing for the identification of protein-protein interactions. This compound has also been used to study the conformational changes in proteins and to determine the binding sites of ligands.
特性
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 2-benzamido-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-16(17-9-5-3-6-10-17)23-20(25)15-28-22(27)19(13-14-29-2)24-21(26)18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNNZYDTDDLTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(1-phenylethylamino)ethyl] 2-benzamido-4-methylsulfanylbutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(3-thienylmethyl)-2-piperidinyl]methanol](/img/structure/B5216588.png)
![7-chloro-N-[2-(2-furyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5216597.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one](/img/structure/B5216608.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5216609.png)
![N-(2-methyl-2-propen-1-yl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5216614.png)
![4'-(1,3-thiazol-2-yl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5216633.png)
![N-(1-{1-[3-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5216635.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5216646.png)
